3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid
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Overview
Description
3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a fluoro-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which utilizes boron reagents and palladium catalysts to form carbon-carbon bonds under mild conditions . The reaction conditions often include the use of solvents like ethanol or acetonitrile and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine-containing structure.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl and fluoro substituents enhance its binding affinity and specificity to certain enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylacetic acid: Shares the trifluoromethyl group but differs in the position and type of functional groups.
3-Fluoro-4-(trifluoromethyl)benzoic acid: Similar in structure but lacks the oxopropanoic acid moiety.
Uniqueness
3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid is unique due to the combination of its trifluoromethyl and fluoro substituents with the oxopropanoic acid group. This unique structure imparts distinct chemical properties, making it valuable in various applications .
Properties
Molecular Formula |
C10H6F4O3 |
---|---|
Molecular Weight |
250.15 g/mol |
IUPAC Name |
3-[3-fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C10H6F4O3/c11-7-3-5(4-8(15)9(16)17)1-2-6(7)10(12,13)14/h1-3H,4H2,(H,16,17) |
InChI Key |
CUEQYCHEVZHKNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)F)C(F)(F)F |
Origin of Product |
United States |
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